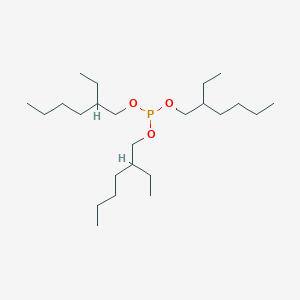
Acid red 266
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acid Red 266, also known as Acid Red 2B, is a synthetic azo dye with the molecular formula C27H29N2NaO7S2. It is commonly used in the textile industry for dyeing nylon fabrics and is known for its vibrant red color. The compound is characterized by its solubility in water and strong sulfuric acid, where it exhibits a deep red color.
科学的研究の応用
Acid Red 266 is widely used in scientific research due to its versatility as a dye. Its applications include:
Chemistry: Used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cell structures and track biomolecules.
Medicine: Utilized in diagnostic assays and as a marker in histopathological studies.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells.
Safety and Hazards
According to the safety data sheet, Acid Red 266 may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Protective measures such as wearing protective gloves, eye protection, face protection, and hearing protection are recommended .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 266 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling processes. The aromatic amine is first diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH and temperature conditions to produce the final dye.
化学反応の分析
Types of Reactions: Acid Red 266 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Breakdown products of the azo bond, often resulting in smaller aromatic compounds.
Reduction: Aromatic amines derived from the cleavage of the azo bond.
Substitution: Substituted aromatic compounds depending on the electrophile used.
作用機序
The mechanism of action of Acid Red 266 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. The dye’s chromophore absorbs light at specific wavelengths, allowing it to be used in various spectroscopic techniques. The aggregation behavior of this compound in aqueous solutions has been studied using methods like nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, and static light scattering, revealing insights into its molecular interactions and structural properties .
類似化合物との比較
Acid Red 266 can be compared with other azo dyes such as Acid Red 1, Acid Red 183, and Benzopurpurine 4B. While these dyes share similar structural features, this compound is unique in its specific aggregation behavior and its application in diverse fields. The comparison highlights the following:
Acid Red 1: Similar in structure but differs in its absorption spectrum and specific applications.
Acid Red 183: Used in similar industrial applications but has different solubility and stability properties.
Benzopurpurine 4B: Another azo dye with distinct aggregation properties and uses in textile dyeing.
特性
CAS番号 |
57741-47-6 |
|---|---|
分子式 |
C17H11ClF3N3NaO4S |
分子量 |
468.8 g/mol |
IUPAC名 |
sodium;6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H11ClF3N3O4S.Na/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16;/h1-7,25H,22H2,(H,26,27,28); |
InChIキー |
YNUGLCBUZUXXET-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na+] |
正規SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N.[Na] |
同義語 |
ACID RED 266; W-111144; 57741-47-6; Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-5-((4-chloro-2-(trifluoromethyl)phenyl)azo)-4-hydroxy-, monosodium salt; 2-Naphthale |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)



![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)


![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)




![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)
